N-(2,6-diethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
“N-(2,6-diethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a furan ring, a piperidine ring, and a diethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,6-diethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the furan-2-carbonyl group: This step involves the acylation of the piperidine ring with furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Attachment of the diethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 2,6-diethylbenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(2,6-diethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(2,6-diethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and piperidine rings may play a crucial role in binding to these targets, while the diethylphenyl group may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-diethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
- The presence of the furan ring in “This compound” distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.
- The diethylphenyl group may also contribute to its distinct characteristics, such as increased lipophilicity and altered pharmacokinetic properties.
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O3/c1-3-15-7-5-8-16(4-2)19(15)22-20(24)17-10-12-23(13-11-17)21(25)18-9-6-14-26-18/h5-9,14,17H,3-4,10-13H2,1-2H3,(H,22,24) |
InChI Key |
KBRQHENVJZHHCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
solubility |
51.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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